molecular formula C11H6ClNO2 B2814873 6-Chloro-3-cyano-7-methylchromone CAS No. 252941-32-5

6-Chloro-3-cyano-7-methylchromone

Cat. No.: B2814873
CAS No.: 252941-32-5
M. Wt: 219.62
InChI Key: QJYOVWJKXADAIP-UHFFFAOYSA-N
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Description

6-Chloro-3-cyano-7-methylchromone is a chemical compound with the molecular formula C11H6ClNO2 and a molecular weight of 219.62 g/mol . This compound belongs to the class of chromones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-cyano-7-methylchromone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-3-formyl-7-methylchromone with a cyanide source under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-cyano-7-methylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-3-cyano-7-methylchromone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-cyano-7-methylchromone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

6-Chloro-3-cyano-7-methylchromone can be compared with other similar compounds such as:

  • 6-Chloro-3-cyano-7-ethylchromone
  • 6-Chloro-3-cyano-7-phenylchromone
  • 6-Chloro-3-cyano-7-methoxychromone

Uniqueness: The presence of the methyl group at the 7-position and the cyano group at the 3-position makes this compound unique in terms of its chemical reactivity and biological activity.

Properties

IUPAC Name

6-chloro-7-methyl-4-oxochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO2/c1-6-2-10-8(3-9(6)12)11(14)7(4-13)5-15-10/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYOVWJKXADAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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